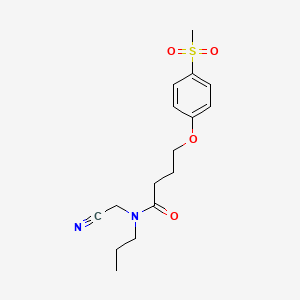
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide, also known as CSPB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications.
Mechanism of Action
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide's mechanism of action involves its ability to modulate various signaling pathways in cells. In cancer cells, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide inhibits the Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide inhibits the NF-κB pathway, which is involved in the production of inflammatory cytokines. In neurological disorders, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been shown to protect neurons by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects:
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been shown to have various biochemical and physiological effects in cells. In cancer cells, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide induces apoptosis by activating caspase-3 and caspase-9. In inflammation, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide reduces the production of inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide protects neurons by reducing oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
One advantage of N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide research, including the development of new therapeutic applications and the optimization of its synthesis method. In cancer research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide could be further studied for its potential in combination therapies with other anticancer drugs. In inflammation research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide could be studied for its potential in treating chronic inflammatory diseases. In neurological disorder research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide could be further studied for its potential in treating other neurodegenerative diseases. Additionally, the synthesis method of N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide could be optimized to improve its solubility and yield.
Synthesis Methods
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide can be synthesized through a multi-step process involving the reaction of 4-methanesulfonylphenol with propylamine, followed by reaction with cyanomethyl chloride and butyric anhydride. The resulting product is purified through column chromatography to obtain N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide in its pure form.
Scientific Research Applications
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been shown to reduce inflammation by inhibiting the activation of NF-κB, a key regulator of inflammation. In neurological disorder research, N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide has been studied for its potential neuroprotective effects in conditions such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(cyanomethyl)-4-(4-methylsulfonylphenoxy)-N-propylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-3-11-18(12-10-17)16(19)5-4-13-22-14-6-8-15(9-7-14)23(2,20)21/h6-9H,3-5,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOWZMMKNSPKBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CCCOC1=CC=C(C=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyanomethyl)-4-(4-methanesulfonylphenoxy)-N-propylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-fluoro-2-(isoquinoline-1-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2953751.png)
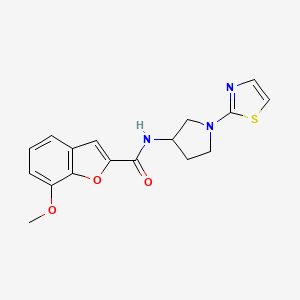
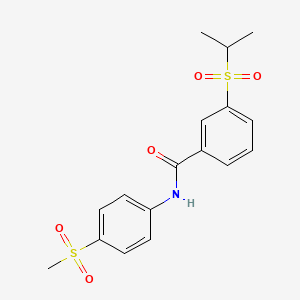

![2-(benzylsulfanyl)-6,6-dimethyl-9-(pyridin-3-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2953759.png)

![benzyl 2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2953761.png)
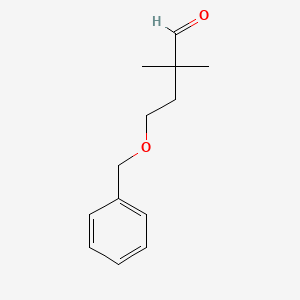
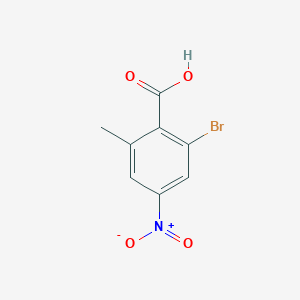
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2953764.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2953765.png)

![(3-chlorophenyl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2953771.png)
![(3R,4R)-4-Fluoro-1-oxaspiro[2.5]octane](/img/structure/B2953772.png)